

Application Notes and Protocols for the Quantification of Xanthohumol D

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Compound of Interest

Compound Name: Xanthohumol D

Cat. No.: B015545

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Introduction

Xanthohumol D is a prenylated chalcone found in hops (*Humulus lupulus*). As a derivative of the more abundant Xanthohumol, it is of increasing interest to the scientific community for its potential biological activities. Accurate and precise quantification of **Xanthohumol D** in various samples, including plant materials, beverages, and biological matrices, is crucial for research and development.

These application notes provide detailed protocols for the quantification of **Xanthohumol D** using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While specific validated methods for **Xanthohumol D** are not widely published, the following protocols are adapted from well-established and validated methods for the structurally similar and parent compound, Xanthohumol.^{[1][2][3][4][5][6]} Researchers should perform in-house validation to ensure the accuracy and precision of these methods for their specific application and sample matrix.

Chemical Structure

Xanthohumol D: (E)-1-[2,4-dihydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one^[7]

Molecular Formula: $C_{21}H_{22}O_6$ [7]

Molecular Weight: 370.4 g/mol [7]

Analytical Methods

A summary of the analytical methods for the quantification of Xanthohumol and adaptable for **Xanthohumol D** is presented below.

Method	Instrumentation	Common Application	Key Advantages
HPLC-DAD	High-Performance Liquid Chromatograph with a Diode Array Detector	Quantification in hops, beer, food supplements, and plant extracts.[1][2]	Robust, widely available, good for relatively high concentration samples.
LC-MS/MS	Liquid Chromatograph coupled to a Tandem Mass Spectrometer	Trace-level quantification in complex matrices like plasma, urine, and beer.[3][8]	High sensitivity and selectivity, structural confirmation.
UV-Vis Spectrophotometry	UV-Visible Spectrophotometer	Rapid estimation in simple solutions and bulk material.[4][9]	Simple, fast, and cost-effective for screening purposes.

Protocol 1: Quantification of Xanthohumol D by HPLC-DAD

This protocol is adapted from validated methods for Xanthohumol in hops, food supplements, and beers.[1][2][3]

Principle

Reverse-phase HPLC separates **Xanthohumol D** from other components in the sample matrix. The compound is then detected and quantified by its UV absorbance, typically around 370 nm.

Materials and Reagents

- **Xanthohumol D** standard (if available) or a well-characterized Xanthohumol standard for semi-quantification.
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water
- Sample matrices (e.g., dried hop powder, beer, food supplement capsules)

Instrumentation

- HPLC system with a binary pump, autosampler, and column oven
- Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m particle size)
- Data acquisition and processing software

Sample Preparation

1.4.1. Hops and Food Supplements:

- Accurately weigh about 100 mg of homogenized sample into a centrifuge tube.
- Add 10 mL of methanol.
- Vortex for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.

1.4.2. Beer:

- Degas the beer sample by sonication for 15 minutes.
- Take 5 mL of the degassed beer and pass it through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

Parameter	Condition
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-3 min: 20-50% B; 3-6 min: 70% B; 6-15 min: 100% B; 15-20 min: 100% B; 20-25 min: 20% B
Flow Rate	0.5 mL/min ^[3]
Injection Volume	20 µL ^[3]
Column Temperature	30 °C
Detection Wavelength	370 nm ^{[2][6]}

Calibration

- Prepare a stock solution of **Xanthohumol D** or Xanthohumol standard in methanol (e.g., 1 mg/mL).
- Perform serial dilutions to prepare calibration standards ranging from 0.1 to 20 µg/mL.^[3]
- Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

Data Analysis

- Identify the **Xanthohumol D** peak in the sample chromatogram based on its retention time compared to the standard.
- Quantify the amount of **Xanthohumol D** in the sample using the calibration curve.

Quantitative Data Summary (Adapted from Xanthohumol studies)

Parameter	Value	Reference
Linearity (r^2)	>0.999	[1]
LOD	~16 µg/L	[1]
LOQ	~50 µg/L	[8]
Recovery	>90%	[1]

Protocol 2: Quantification of Xanthohumol D by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying **Xanthohumol D**, particularly in biological matrices. It is adapted from methods for Xanthohumol and other prenylflavonoids.[1][3][8]

Principle

LC separates **Xanthohumol D** from the sample matrix, and MS/MS provides selective detection and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.

Materials and Reagents

- Same as for HPLC-DAD protocol.
- Internal standard (e.g., a stable isotope-labeled Xanthohumol or a structurally similar compound not present in the sample).

Instrumentation

- LC system (UPLC or HPLC)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

- C18 analytical column (e.g., 50 x 2.1 mm, 1.7 μ m particle size)
- Data acquisition and processing software

Sample Preparation (for Plasma/Urine)

- To 100 μ L of plasma or urine, add the internal standard.
- Perform a protein precipitation step by adding 300 μ L of ice-cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition.
- Filter through a 0.22 μ m syringe filter into an LC-MS vial.

LC-MS/MS Conditions

Parameter	Condition
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	A suitable gradient to ensure separation (e.g., 5-95% B over 5 minutes)
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Ionization Mode	Negative Electrospray Ionization (ESI-)[1]
MRM Transitions	To be determined by infusing a standard of Xanthohumol D. For Xanthohumol ($C_{21}H_{22}O_5$, MW 354.4), a common transition is m/z 353 \rightarrow 119.

Calibration and Data Analysis

- Prepare calibration standards in a blank matrix (e.g., drug-free plasma) and process them in the same way as the samples.
- Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Quantify **Xanthohumol D** in the samples using this calibration curve.

Quantitative Data Summary (Adapted from Xanthohumol studies)

Parameter	Value	Reference
LOD	0.01 - 0.05 mg/L	[8]
LOQ	0.05 - 0.1 mg/L	[8]
Precision (RSD%)	<15%	[4]
Accuracy (% Recovery)	85-115%	[4]

Protocol 3: Quantification of Xanthohumol D by UV-Visible Spectrophotometry

This is a simpler, more rapid method suitable for the quantification of **Xanthohumol D** in less complex samples or for preliminary screening.[4][9]

Principle

The concentration of **Xanthohumol D** in a solution is determined by measuring its absorbance at its wavelength of maximum absorption (λ_{max}) and using the Beer-Lambert law.

Materials and Reagents

- **Xanthohumol D** standard
- Methanol (UV grade)

Instrumentation

- UV-Visible Spectrophotometer
- Quartz cuvettes

Procedure

- Determine the λ_{max} of **Xanthohumol D** by scanning a dilute solution in methanol from 200 to 500 nm. The λ_{max} for Xanthohumol is around 370 nm.[2]
- Prepare a stock solution of **Xanthohumol D** in methanol (e.g., 100 $\mu\text{g/mL}$).
- Prepare a series of calibration standards by diluting the stock solution (e.g., 2-12 $\mu\text{g/mL}$). [9]
- Measure the absorbance of each standard at the determined λ_{max} .
- Prepare the sample solution in methanol and measure its absorbance at the same wavelength. Ensure the absorbance falls within the linear range of the calibration curve.

Calibration and Data Analysis

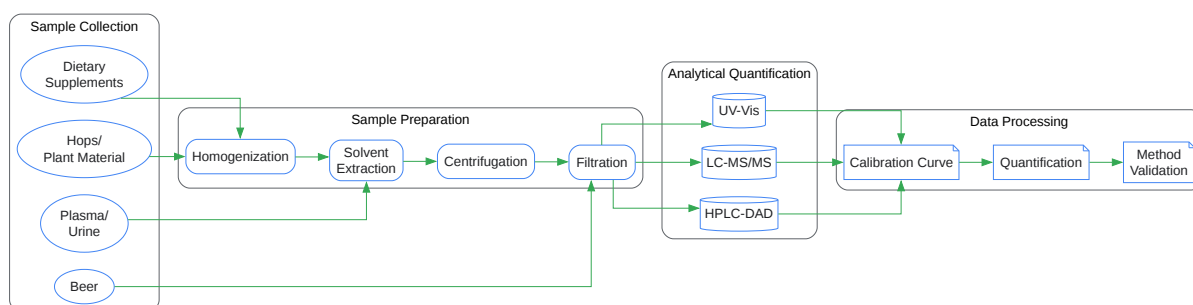
- Plot a calibration curve of absorbance versus concentration.
- Determine the concentration of **Xanthohumol D** in the sample solution using the equation of the line from the calibration curve.

Quantitative Data Summary (Adapted from Xanthohumol studies)

Parameter	Value	Reference
Linearity Range	2-12 $\mu\text{g/mL}$	[9]
LOD	$\sim 0.77 \mu\text{g/mL}$	[9]
LOQ	$\sim 2.36 \mu\text{g/mL}$	[9]
Accuracy (% Recovery)	99.3-100.1%	[9]

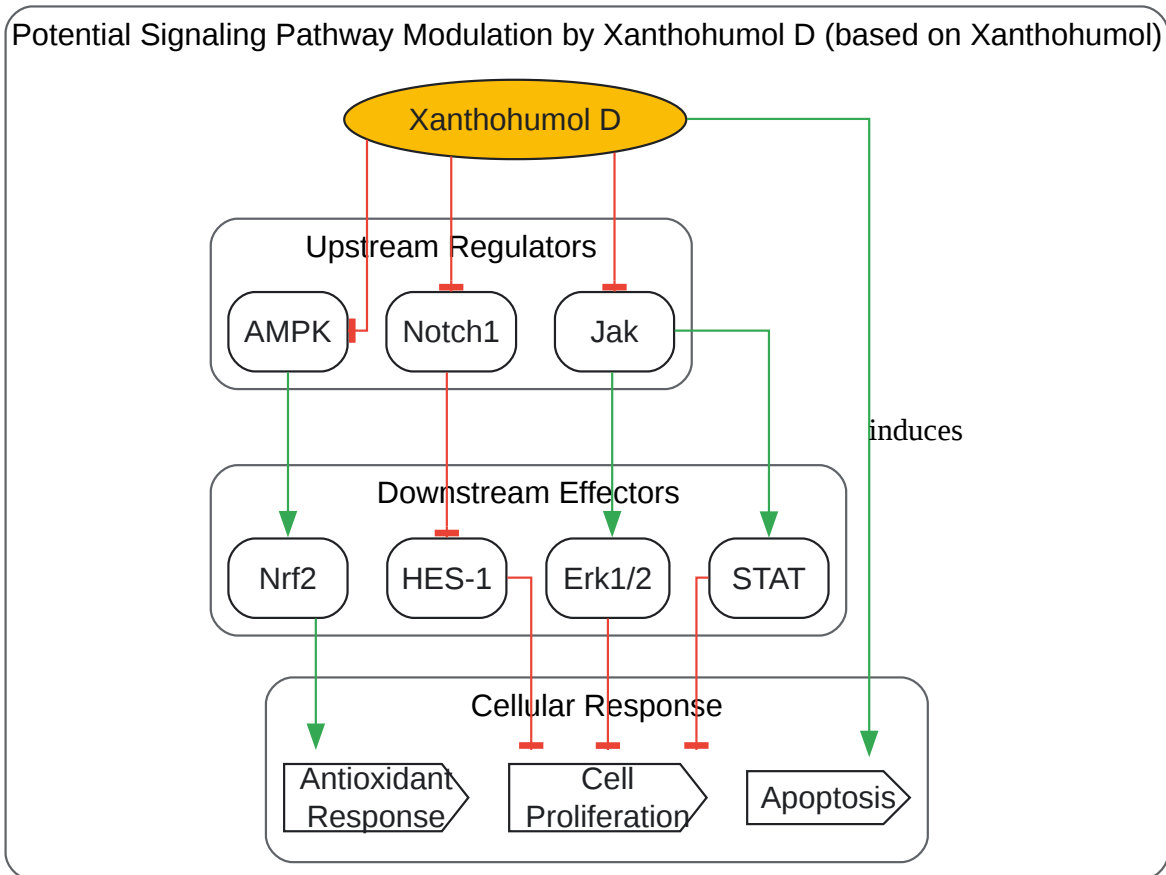
Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for the quantification of **Xanthohumol D** and a potential signaling pathway that may be influenced by it, based on studies of Xanthohumol.



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Caption: General workflow for the quantification of **Xanthohumol D**.



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Caption: Potential signaling pathways affected by **Xanthohumol D**.

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